[4-(1,2,4-Oxadiazol-3-yl)phenyl]methanol
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Description
“[4-(1,2,4-Oxadiazol-3-yl)phenyl]methanol” is a chemical compound with the molecular formula C9H8N2O2 . It belongs to the class of compounds known as 1,2,4-oxadiazoles . These compounds are characterized by a heterocyclic ring structure containing an oxygen atom and two nitrogen atoms . They have been found to exhibit significant anti-cancer activity and have also shown anti-inflammatory, analgesic, diabetic, immunosuppressive, α,β 3 -receptor antagonist, antimicrobial, anti-helminthic, histamine-H3 and antiparasitic properties .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives involves several steps . The process begins with the design of new molecules by substituting different substituents . These designed compounds are then synthesized and their structures are confirmed by spectroscopic techniques . The synthesized compounds are then screened for their anticancer activity against different cancer cell lines .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a 1,2,4-oxadiazole ring attached to a phenyl group and a methanol group . The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazole derivatives are complex and involve several steps . These reactions are typically catalyzed by specific enzymes and result in the formation of new compounds with potential anticancer activity .Mechanism of Action
Target of Action
The primary target of [4-(1,2,4-Oxadiazol-3-yl)phenyl]methanol is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR plays a crucial role in controlling normal cell growth, apoptosis, and other cellular responses .
Mode of Action
The compound interacts with its target, EGFR, by inhibiting its activity . The inhibition of EGFR leads to a decrease in the downstream signaling pathways that are responsible for cell proliferation and survival . This results in the inhibition of cell growth and induction of apoptosis .
Biochemical Pathways
The inhibition of EGFR by this compound affects several downstream pathways. These include the PI3K/Akt pathway, which is involved in cell survival and growth, and the Ras/Raf/MEK/ERK pathway, which is involved in cell proliferation .
Result of Action
The result of the action of this compound is the inhibition of cell growth and induction of apoptosis in cells expressing EGFR . This makes it a potential candidate for the treatment of cancers that overexpress EGFR .
Biochemical Analysis
Cellular Effects
Some oxadiazole derivatives have shown significant anti-inflammatory activity . For instance, a compound named f15 significantly inhibited the production of inflammatory factors in lipopolysaccharide-induced RAW264.7 cells
Molecular Mechanism
Some oxadiazole derivatives have shown inhibitory effects against certain enzymes . For example, a series of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles exhibited robust inhibitory effects against the epidermal growth factor receptor (EGFR) wild-type enzyme
Properties
IUPAC Name |
[4-(1,2,4-oxadiazol-3-yl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-5-7-1-3-8(4-2-7)9-10-6-13-11-9/h1-4,6,12H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLIAAKJDHQTEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=NOC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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